N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-21(2,3)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13,17-18,24H,11-12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXDGBJHWGIKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : While the target compound features a pyrazolo-triazin core, analogues like 6a and 6c utilize 1,2,3-triazole rings. The benzo[f][1,4]oxazepine core in introduces a seven-membered ring system, altering conformational flexibility .
- Substituent Effects : Nitro groups (e.g., 6c ) enhance electron-withdrawing properties, affecting reactivity and binding affinity. The tert-butyl group in the target compound and ’s analogue improves lipophilicity and steric shielding .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1670–1680 cm⁻¹) aligns with 6a–c, confirming acetamide functionality. Nitro-substituted analogues (e.g., 6c) show distinct –NO₂ asymmetric stretches at ~1500–1535 cm⁻¹ .
- NMR Data : Methylenic protons (–NCH₂CO–) in 6b appear at δ 5.38 ppm, comparable to tert-butyl environments in the target compound. Aromatic proton signals in naphthalene-containing compounds (δ 7.20–8.61 ppm) are consistent across derivatives .
Q & A
Basic Research Questions
Q. How can the multi-step synthesis of this compound be optimized for high yield and purity?
- Methodology :
Core Formation : Construct the pyrazolo[1,5-d][1,2,4]triazin-4-one core via cyclization of 1,2,4-triazine precursors under reflux in anhydrous DMF (130°C, 8–12 hours) .
Naphthalene Introduction : Use Suzuki-Miyaura coupling with a naphthalen-1-yl boronic acid, employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
Acetamide Coupling : React the intermediate with tert-butylamine in the presence of EDC/HOBt (1.2 eq each) in DCM at 0°C→RT .
Purification : Employ column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Key Parameters : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Optimize catalyst loading and solvent polarity to suppress side products like dehalogenated byproducts .
Q. Which analytical techniques are critical for structural confirmation?
- Essential Methods :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify key signals (e.g., tert-butyl singlet at ~1.3 ppm, naphthalene aromatic protons at 7.4–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., calculated m/z 431.18 vs. observed 431.17) .
- FTIR : Validate carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) groups .
- Advanced Confirmation : Single-crystal X-ray diffraction (if crystallizable) resolves regiochemistry of the pyrazolo-triazine core .
Q. How can solubility and stability be assessed for in vitro assays?
- Protocol :
- Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax ~270 nm) .
- Stability Studies : Incubate at 37°C for 24–72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Functional Group Reactivity : Monitor hydrolysis of the acetamide group under acidic (HCl) or basic (NaOH) conditions .
Advanced Research Questions
Q. What computational strategies predict binding interactions with kinase targets?
- Approach :
Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Prioritize poses with hydrogen bonds to the pyrazolo-triazine carbonyl and hydrophobic contacts with the tert-butyl group .
Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) in GROMACS; calculate RMSD/RMSF to assess conformational flexibility .
- Validation : Correlate docking scores (ΔG < -9 kcal/mol) with in vitro IC₅₀ values from kinase inhibition assays .
Q. How to resolve contradictions in reported biological activity across studies?
- Troubleshooting Framework :
- Purity Verification : Confirm compound integrity via HPLC (>98% purity) to exclude impurities as confounding factors .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
- Structural Analogs : Compare activity of derivatives (e.g., tert-butyl vs. isopropyl substitution) to identify critical pharmacophores .
Q. What strategies enhance selectivity for specific enzymes (e.g., kinases vs. phosphatases)?
- SAR-Driven Design :
- Substituent Modification : Replace naphthalen-1-yl with substituted phenyl groups to alter steric/electronic profiles (e.g., 4-F-phenyl for enhanced π-stacking) .
- Linker Optimization : Shorten the acetamide spacer to reduce flexibility and improve target engagement .
- In Silico Screening : Use Schrödinger’s Glide to predict off-target binding and prioritize derivatives with >50-fold selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
